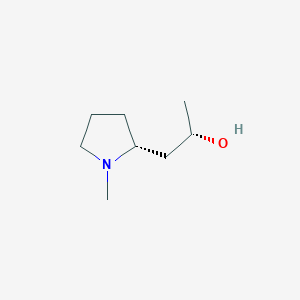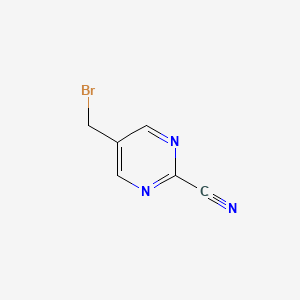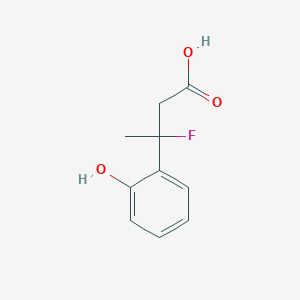![molecular formula C9H12F3NO4 B13121051 methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate CAS No. 322474-23-7](/img/structure/B13121051.png)
methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the following steps:
Formation of the Boc-protected amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Introduction of the trifluoromethyl group: The Boc-protected amine is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), under appropriate conditions to introduce the trifluoromethyl group.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is primarily determined by its functional groups:
Trifluoromethyl group: This group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems.
Boc-protecting group: The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Ester group: The ester functionality can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can participate in further reactions.
Comparaison Avec Des Composés Similaires
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: This compound is similar in structure but contains a methyl group instead of a trifluoromethyl group.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound has a hydroxy and phenyl group instead of the trifluoromethyl group.
Uniqueness: Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of fluorinated pharmaceuticals and specialty chemicals.
Propriétés
Numéro CAS |
322474-23-7 |
|---|---|
Formule moléculaire |
C9H12F3NO4 |
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate |
InChI |
InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3/b13-5- |
Clé InChI |
YTUQDXZZTNBXKG-ACAGNQJTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C(/C(=O)OC)\C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

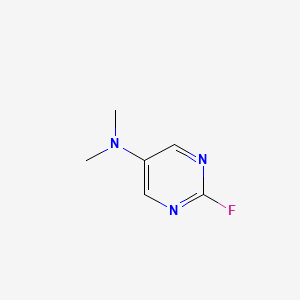

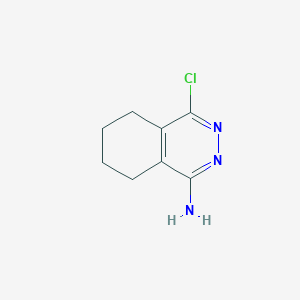

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
